1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraen-5-amine
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Overview
Description
1,8-Diazatricyclo[7400,2,7]trideca-2,4,6,8-tetraen-5-amine is a heterocyclic compound that features a fused bicyclic structure
Mechanism of Action
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action, which are areas for future research.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors include pH, temperature, presence of other molecules, and cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraen-5-amine typically involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride with 2-carboxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol-water mixture under reflux conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraen-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraen-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the position of nitrogen atoms.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Another related compound with a fused bicyclic structure.
Uniqueness: 1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraen-5-amine is unique due to its specific arrangement of nitrogen atoms and the presence of a tetrahydrobenzo ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h4-5,7H,1-3,6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAFVSXXGDPVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=C2C=CC(=C3)N)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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